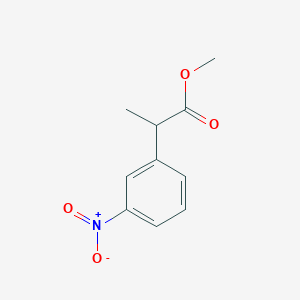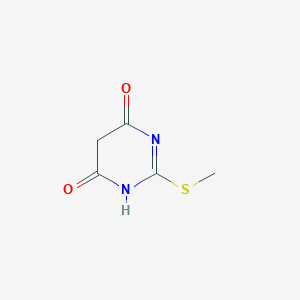![molecular formula C22H24N4O4S2 B2473618 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 895439-79-9](/img/structure/B2473618.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . This core is known to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves several stages. In one method, a series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties were synthesized employing three-component and three-stage synthetic protocols . Another method involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . The compound also contains two methoxy groups and a sulfonamide group.Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives can be complex. For instance, the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These derivatives were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Cyclocondensation reactions involving compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide have been studied for their potential in creating novel chemical structures. For instance, Liu, Shih, and Hu (1987) explored the refluxing of 3-amino-2-iminonaphtho[1,2-d]thiazole with diethyl oxalate, leading to various compounds including thiazolo[3,2-b][1,2,4]triazole derivatives (Liu, Shih, & Hu, 1987).
Anticancer Activity
- Some compounds containing the 3,4-dimethoxyphenyl moiety, similar to the compound , have demonstrated potential as anticancer agents. Ghorab et al. (2016) synthesized novel sulfonamides with this moiety and evaluated their anticancer activity against various cancer cell lines, finding that some derivatives exhibited significant cytotoxic effects (Ghorab et al., 2016).
Protective Effects Against Oxidative Stress
- Related thiazolo[3,2-b]-1,2,4-triazole compounds have been investigated for their protective effects against oxidative stress. Aktay, Tozkoparan, and Ertan (2005) studied the efficacy of these compounds in preventing ethanol-induced oxidative stress in mice, showing organ-selective protective effects (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial Evaluation
- Thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized and tested for their antimicrobial properties. Lobo et al. (2010) created a series of such compounds and evaluated their antibacterial and antifungal activity, demonstrating effectiveness against a variety of microorganisms (Lobo, Poojary, Manjunatha, & Kumari, 2010).
Direcciones Futuras
Thiazolo[3,2-b][1,2,4]triazole derivatives, including “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide”, have shown promising biological activities . Therefore, future research could focus on further exploring the medicinal applications of these compounds, optimizing their synthesis, and investigating their mechanism of action.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to show inhibitory activity againstTopoisomerase 1 (Top1) , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
For instance, some compounds have shown to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound may induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins and downregulating pro-oncogenic cell survival proteins .
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-5-7-18(11-15(14)2)32(27,28)23-10-9-17-13-31-22-24-21(25-26(17)22)16-6-8-19(29-3)20(12-16)30-4/h5-8,11-13,23H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSUDEPDWBHGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)
![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)
![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)




![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)



